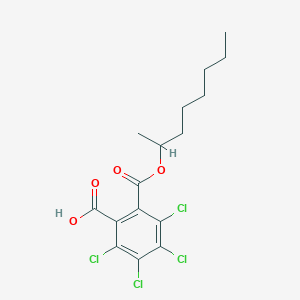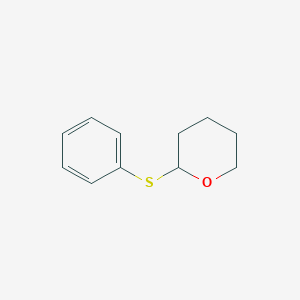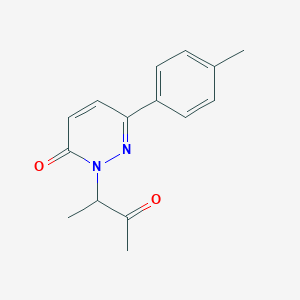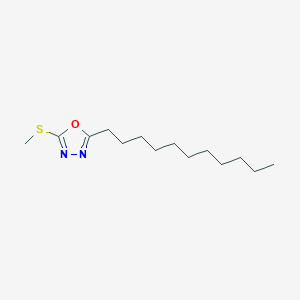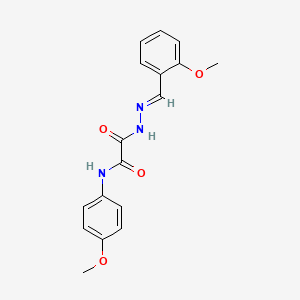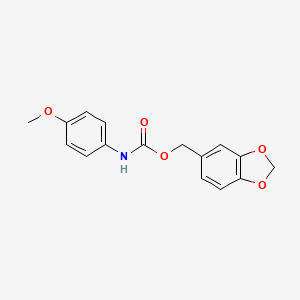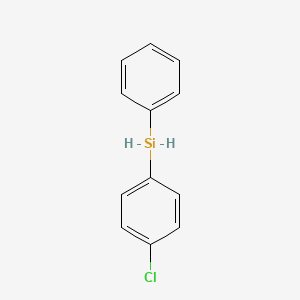
(4-Chlorophenyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)phenylsilane is an organosilicon compound with the molecular formula C12H11ClSi It is a derivative of phenylsilane, where one of the hydrogen atoms on the silicon is replaced by a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).
Reduction: Simpler silanes (e.g., PhSiH3).
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
科学的研究の応用
(4-Chlorophenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Phenylsilane (C6H5SiH3): A simpler analog where the 4-chlorophenyl group is replaced by a hydrogen atom.
(4-Chlorophenyl)diphenylsilane (C18H15ClSi): Contains an additional phenyl group compared to (4-Chlorophenyl)phenylsilane.
(4-Phenoxyphenyl)phenylsilane (C18H16OSi): Contains a phenoxy group instead of a chlorine atom.
特性
CAS番号 |
17951-02-9 |
|---|---|
分子式 |
C12H11ClSi |
分子量 |
218.75 g/mol |
IUPAC名 |
(4-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2 |
InChIキー |
LDVXVJDPDGIQRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


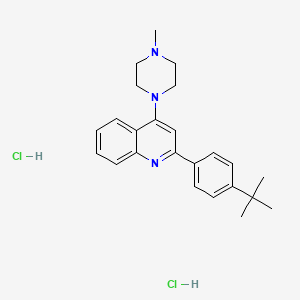

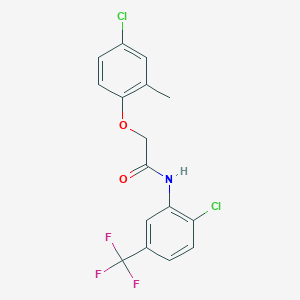
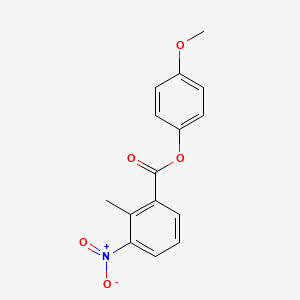
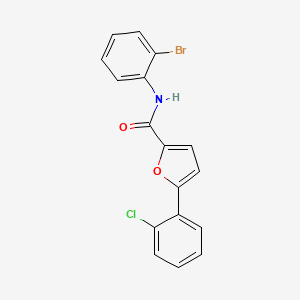
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)
